molecular formula C15H17N3OS2 B2629756 prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate CAS No. 329266-66-2

prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate

Cat. No.: B2629756
CAS No.: 329266-66-2
M. Wt: 319.44
InChI Key: UACZGXAQEPKXKH-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate , systematically describes its connectivity. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) serves as the foundational scaffold, with substituents at positions 1 (methyl), 2 (phenyl), 3 (oxo), and 5 (methyl). Position 4 hosts the carbamodithioate group (–N–C(=S)–S–), which bridges the heterocycle to the allyl ester (prop-2-enyl).

Molecular Formula and Connectivity

The molecular formula is C₁₆H₁₈N₃O₂S₂ , derived as follows:

  • Pyrazolone core : C₁₁H₁₁N₂O (1,5-dimethyl-3-oxo-2-phenylpyrazole)
  • Carbamodithioate : C₂H₃N₁S₂ (–N–C(=S)–S–)
  • Allyl group : C₃H₅ (prop-2-enyl)

Key structural features include:

  • Pyrazole ring : A five-membered aromatic system with adjacent nitrogen atoms at positions 1 and 2.
  • Dithiocarbamate ester : The –S–C(=S)–O– linkage introduces thiocarbonyl and thioether functionalities, enhancing potential metal-binding properties.
Table 1: Atomic Connectivity and Bonding
Component Atoms/Bonding
Pyrazolone ring N1–C2 (phenyl), C3=O, N4–C5 (methyl), C6 (methyl)
Carbamodithioate S1–C(=S)–N–(pyrazolyl), S2–O–(allyl)
Allyl group CH₂=CH–CH₂–O–

Properties

IUPAC Name

prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-4-10-21-15(20)16-13-11(2)17(3)18(14(13)19)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACZGXAQEPKXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333662
Record name prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329266-66-2
Record name prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate moiety is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it has been shown to interact with amino acids in proteins, resulting in good binding interactions and significant biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrazolone Family

Compound A: N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (from )

  • Key Differences :
    • Replaces the carbamodithioate group with a thiadiazole ring and an acetamide linkage.
    • Retains the 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl moiety but incorporates a tetrahydrobenzothiophene substituent.
  • Synthesis : Uses a two-stage protocol with carbamodithioate intermediates, highlighting the versatility of pyrazolone derivatives in drug design .

Compound B : Methyl N-(substituted) carbamodithioate (from )

  • Key Differences :
    • Substitutes the prop-2-enyl group with a methyl group.
    • Lacks the pyrazolone core, instead forming thiosemicarbazides.
  • Relevance : Illustrates the role of carbamodithioate groups in synthesizing bioactive thiosemicarbazides, suggesting that the allyl chain in the target compound may enhance reactivity or bioavailability .

Prop-2-enyl-Containing Pharmaceuticals

Compound C : 1-(Prop-2-enyl)pyrrolidinium derivatives (from )

  • Key Differences :
    • Features a pyrrolidinium ion instead of a pyrazolone-carbamodithioate system.
    • Found in pharmacopeial standards, indicating regulatory interest in prop-2-enyl-containing compounds for stability and purity .
  • Functional Insight : The prop-2-enyl group’s electrophilic nature may influence metabolic pathways or intermolecular interactions, a property shared with the target compound .

Mercury-Based Prop-2-enyl Compounds (from )

Compound D : Chloro(prop-2-enyl)mercury

  • Key Differences :
    • Mercury-bound prop-2-enyl group contrasts sharply with the organic carbamodithioate structure.
    • Highlights the versatility of the allyl group in diverse chemical contexts, though toxicity concerns limit pharmaceutical relevance .

Comparative Data Table

Property/Compound Target Compound Compound A Compound B Compound C
Core Structure Pyrazolone-carbamodithioate Pyrazolone-thiadiazole Thiosemicarbazide Pyrrolidinium
Key Substituent Prop-2-enyl Tetrahydrobenzothiophene Methyl Prop-2-enyl
Synthetic Method CS₂/allyl halide reaction* Two-stage protocol CS₂/alkylation Multi-step alkylation
Bioactivity Hypothesized 5-LOX inhibition Confirmed 5-LOX docking affinity Not reported Pharmacopeial relevance
Regulatory Status Experimental Preclinical Experimental USP-standardized

*Inferred from analogous carbamodithioate syntheses .

Biological Activity

Prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring with phenyl and dimethyl substitutions, alongside a carbamodithioate functional group. Its molecular formula is C15H17N3OS2C_{15}H_{17}N_{3}OS_{2}, and it has a molecular weight of approximately 317.43 g/mol.

PropertyValue
Molecular FormulaC15H17N3OS2
Molecular Weight317.43 g/mol
IUPAC NameThis compound
CAS Number329266-66-2

Analgesic Properties

Research indicates that this compound exhibits analgesic activity . In animal models, it has been shown to significantly reduce pain responses comparable to standard analgesics like aspirin. The mechanism appears to involve the modulation of pain pathways through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . Studies have reported that it reduces inflammation markers such as prostaglandin E2 (PGE2) in vitro and in vivo. This suggests its potential use in treating conditions characterized by chronic inflammation, such as arthritis .

Anticancer Activity

Preliminary studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to COX enzymes, inhibiting their activity and thereby reducing the synthesis of inflammatory mediators.
  • Receptor Modulation : It may act on various receptors involved in pain and inflammation signaling pathways.
  • Apoptotic Pathways : In cancer cells, it triggers apoptotic pathways by modulating proteins involved in cell survival and death.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Analgesic Effects :
    • Objective : Evaluate analgesic efficacy in rodent models.
    • Findings : Significant reduction in pain response was observed at doses of 10 mg/kg compared to control groups .
  • Anti-inflammatory Study :
    • Objective : Assess anti-inflammatory effects using carrageenan-induced paw edema model.
    • Results : A reduction in paw swelling was noted after treatment with the compound at 20 mg/kg .
  • Anticancer Research :
    • Objective : Investigate cytotoxic effects on breast cancer cell lines.
    • Outcome : Induction of apoptosis was confirmed through flow cytometry analysis, showing a 50% reduction in viable cells at concentrations of 25 µM .

Q & A

Basic: What synthetic methodologies are recommended for preparing prop-2-enyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate and its derivatives?

Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine with carbamodithioate precursors. Key steps include:

  • Coupling reactions : Use of prop-2-enyl derivatives (e.g., allyl halides or thiols) under basic conditions to introduce the carbamodithioate moiety.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) for isolating intermediates.
  • Derivatization : Functionalization via tetrazole or pyrimidine rings, as seen in heterocyclic derivatives (e.g., coumarin-linked analogs) .
    Optimize yields by controlling reaction temperature (60–80°C) and using catalysts like triethylamine or DMAP .

Advanced: How can DFT and molecular docking elucidate the compound’s bioactivity and binding mechanisms?

Answer:

  • DFT Analysis : Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Key parameters include binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bonding patterns with active-site residues .
  • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays to refine computational models .

Basic: What characterization techniques are critical for structural confirmation?

Answer:

  • X-ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.68 Å) and torsion angles to validate the carbamodithioate group’s orientation .
  • NMR Spectroscopy : Confirm proton environments (e.g., pyrazole ring protons at δ 2.1–2.3 ppm for methyl groups) .
  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiocarbamate (C=S, ~1250 cm⁻¹) stretches .

Advanced: How to address contradictions in crystallographic data across studies?

Answer:

  • Compare Structural Parameters : Analyze differences in bond angles (e.g., C5–C6–N1: 120.4° vs. 121.2°) and packing motifs (e.g., π-π stacking distances) .
  • Validate with Supplementary Data : Cross-reference cif files (e.g., IUCr archives) to assess thermal displacement parameters (Ueq) and hydrogen-bonding networks .
  • Replicate Conditions : Ensure consistency in crystallization solvents (e.g., ethanol/water mixtures) and temperature (293 K) .

Basic: What experimental design principles apply to evaluating biological activity?

Answer:

  • Dose-Response Studies : Use 4–6 concentrations (e.g., 1–100 μM) in triplicate to determine IC₅₀ values .
  • Controls : Include positive controls (e.g., aspirin for antipyretic assays) and vehicle-only groups .
  • Assay Selection : Prioritize enzyme inhibition (e.g., COX-2) or cell viability assays (MTT) based on structural analogs’ reported activities .

Advanced: How to optimize reaction yields in heterocyclic derivatization?

Answer:

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for coupling reactions, balancing solubility and reactivity .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective cyclization .
  • Microwave Assistance : Reduce reaction times (30–60 min vs. 24 hr) and improve yields by 15–20% .

Basic: How to assess the compound’s stability under varying conditions?

Answer:

  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C indicates robustness) .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for degradation products .
  • pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .

Advanced: What role does the carbamodithioate group play in reactivity and target interactions?

Answer:

  • Electronic Effects : The –SC(S)NH– group enhances electron-withdrawing properties, lowering LUMO energy for nucleophilic attack .
  • Hydrogen Bonding : Sulfur atoms act as hydrogen-bond acceptors with protein residues (e.g., Ser530 in COX-2) .
  • Chelation Potential : Coordinate transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .

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